N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide
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Overview
Description
N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide is a synthetic organic compound characterized by a complex heterocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Amino-4-methoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide
- N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)propionamide
Uniqueness
N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
917758-02-2 |
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Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-24-16-15-14(21-17(18)22-16)9-8-13(20-15)11-4-6-12(7-5-11)19-10(2)23/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22) |
InChI Key |
LNZWMZVHMPJLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C)N |
Origin of Product |
United States |
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